2-[Benzo(b)thiophen-2-yl]phenol
Description
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFEXIRIOTXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzo(b)thiophen-2-yl]phenol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes in moderate to good yields . Another approach involves regioselective synthesis using coupling reactions and electrophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Copper-Mediated Intramolecular Dehydrogenative C–O Cyclization
The most extensively studied reaction involves copper-catalyzed intramolecular dehydrogenative coupling to form BTBFs. This method eliminates the need for pre-functionalization (e.g., bromination) and avoids debromination side reactions .
Optimized Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Cu(OAc)₂ (20 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 130°C under air |
| Reaction Time | 24 hours |
| Yield Range | 64–91% |
This protocol is robust across substrates with electron-donating (e.g., methyl, ethyl) or electron-withdrawing (e.g., fluoro, nitro) groups .
Substrate Scope and Selectivity
The reaction exhibits substituent-dependent yields :
-
Electron-donating groups :
-
Electron-withdrawing groups :
Steric effects dominate in ortho-substituted derivatives, while electronic effects are secondary .
Mechanistic Insights
The reaction proceeds via a radical pathway :
-
Single Electron Transfer (SET) : Cu(II) oxidizes the phenolic –OH group, generating a phenoxy radical .
-
Cyclization : Intramolecular C–O bond formation forms a fused thienofuran intermediate .
-
Oxidation : Cu(II) oxidizes the radical intermediate to a cation, which undergoes deprotonation to yield BTBF .
Evidence for Radical Mechanism :
Pd-Catalyzed vs. Cu-Catalyzed Approaches
| Parameter | Cu-Mediated Method | Previous Pd-Based Method |
|---|---|---|
| Bromination Step | Not required | Required |
| Debromination | Avoided | Up to 20% side reaction |
| Yield (e.g., 2c) | 91% | 87% |
| Cost | Lower (Cu vs. Pd) | Higher |
Scientific Research Applications
Chemical Applications
1. Building Block in Synthesis
2-[Benzo(b)thiophen-2-yl]phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of novel compounds through various coupling reactions, including:
- Pd-catalyzed reactions : These are essential for forming carbon-carbon bonds, allowing for the construction of intricate molecular architectures.
- Electrophilic cyclization : This reaction helps in creating cyclic structures that are pivotal in drug discovery and material science .
2. Material Science
The compound is also explored for its role in developing new materials, particularly polymers and organic electronic devices. Its structural characteristics contribute to enhancing the performance of organic semiconductors, making it suitable for applications in:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaic cells (OPVs)
Biological Applications
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting both bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
A study synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties. The results demonstrated significant activity against strains resistant to conventional treatments, highlighting its potential as a therapeutic agent .
2. Anticancer Research
The compound has been investigated for its anticancer properties, particularly its ability to inhibit histone deacetylase (HDAC). This inhibition can lead to the reactivation of tumor suppressor genes, thus providing a pathway for cancer treatment:
- Mechanism of Action : By blocking HDAC, this compound may induce apoptosis in neoplastic cells and halt their proliferation .
Medicinal Chemistry
1. Drug Development
The versatility of this compound makes it a valuable scaffold in medicinal chemistry. It has been explored for developing drugs targeting various conditions, including:
- Neurological Disorders : Compounds derived from this structure have shown promise in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier.
- Autoimmune Diseases : Its potential to modulate immune responses positions it as a candidate for treating autoimmune disorders .
Industrial Applications
1. Chemical Manufacturing
In industrial contexts, this compound is used as a precursor in synthesizing specialty chemicals. Its ability to undergo various chemical transformations allows manufacturers to create products with specific desired properties.
Data Summary Table
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Essential in Pd-catalyzed reactions and cyclization |
| Material Science | Organic electronics | Enhances performance of OLEDs and OPVs |
| Biology | Antimicrobial agent | Significant activity against resistant pathogens |
| Medicine | Anticancer research | Inhibits HDAC; induces apoptosis in cancer cells |
| Industry | Precursor for specialty chemicals | Versatile transformations leading to desired products |
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Key Findings :
- The ortho isomer exhibits superior reactivity in intramolecular cyclization reactions due to proximity of functional groups, achieving yields of 64–91% under copper-mediated conditions .
- Para-substituted derivatives display higher melting points (e.g., 125–127°C for dibenzyl malonate derivatives) compared to ortho analogs, likely due to improved crystallinity .
Electronic and Optical Properties
Comparative studies of benzo[b]thiophene-containing compounds reveal structure-property relationships:
- Hole Mobility: BTBT derivatives (e.g., 2-(phenylethynyl)benzo[b]thieno[2,3-d]thiophene) exhibit hole mobilities up to 0.03 cm²/Vs in organic field-effect transistors (OFETs), outperforming non-acetylenic analogs .
- HOMO/LUMO Levels : Substituents like electron-withdrawing groups (e.g., -Cl) lower HOMO levels by ~0.3 eV, enhancing oxidative stability .
Biological Activity
2-[Benzo(b)thiophen-2-yl]phenol, a compound characterized by its unique structure featuring a benzo[b]thiophene moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
IUPAC Name: 2-(benzo[b]thiophen-2-yl)phenol
Molecular Formula: C13H10OS
Molecular Weight: 218.29 g/mol
The compound features a hydroxyl group (-OH) that contributes to its biological interactions, particularly in binding with various biological targets.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. In a study involving synthesized derivatives, compounds showed broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .
| Compound | MIC against Candida albicans | MIC against Cryptococcus neoformans | MIC against Aspergillus fumigatus |
|---|---|---|---|
| A30 | 0.03 μg/mL | 0.25 μg/mL | 0.5 μg/mL |
| A31 | 0.05 μg/mL | 0.5 μg/mL | 1 μg/mL |
| A32 | 0.1 μg/mL | 1 μg/mL | 1.5 μg/mL |
| A33 | 0.04 μg/mL | 0.3 μg/mL | 0.75 μg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.
- Receptor Binding: The compound may bind to specific cellular receptors, modulating signaling pathways involved in inflammation and cancer progression.
Case Studies
- Antifungal Efficacy Study : A series of derivatives based on this compound were synthesized and tested for antifungal activity. The study highlighted the importance of structural modifications in enhancing efficacy against fungal strains .
- Cancer Cell Line Study : Research on the effects of this compound on human cancer cell lines revealed that it could significantly reduce cell viability and promote apoptosis, suggesting its potential use in cancer therapy .
- Pharmacokinetic Properties : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating their potential for therapeutic applications with minimal side effects .
Q & A
Q. What are the established synthetic routes for 2-substituted benzo[b]thiophenes, and how is 2-[Benzo(b)thiophen-2-yl]phenol synthesized?
The primary methods include:
- Pd-Catalyzed Coupling : Using 2-iodothiophenol with aryl halides under palladium catalysis, yielding moderate to good efficiencies (e.g., 60–85%). This method is noted for its regioselectivity and compatibility with diverse substituents .
- Condensation Approaches : Reacting 2-mercaptoacetone with halobenzaldehydes or benzonitriles in water-mediated conditions. This one-step protocol simplifies purification and achieves high yields (e.g., 70–90%) . For this compound, the phenolic group can be introduced via post-functionalization of pre-synthesized benzo[b]thiophene intermediates, often using hydroxylation or deprotection strategies.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions. Discrepancies in aromatic proton signals can arise due to electron-withdrawing/donating effects of the phenolic group.
- X-ray Crystallography : Critical for resolving ambiguous structural assignments, particularly for verifying dihedral angles between the benzothiophene core and substituents (e.g., 23.9°–88.9° in related derivatives) .
- HRMS : Validates molecular weight and purity, as highlighted in synthesis protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields and regioselectivity in synthesizing phenolic-substituted benzo[b]thiophenes?
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improves coupling efficiency for aryl halides .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed reactions, while water-mediated systems reduce byproducts in condensation routes .
- Temperature Control : Lower temperatures (50–80°C) minimize side reactions in sensitive substrates .
- Directing Groups : Ortho-substituents on the phenol ring can guide regioselective coupling, though steric hindrance may require tailored catalysts.
Q. What methodologies address contradictions in spectroscopic data for benzo[b]thiophene derivatives?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, overlapping aromatic signals in NMR can be deconvoluted using 2D-COSY or HSQC .
- Computational Modeling : DFT calculations predict spectroscopic profiles (e.g., chemical shifts, bond angles) to validate experimental data .
- Crystallographic Reference : Use known crystal structures (e.g., tetrazole analogs) as benchmarks for structural assignments .
Q. How can researchers evaluate the biological activity of this compound and its derivatives?
- Fluorescence Studies : Measure quantum yields (e.g., Φ = 1.0 for fluorescent derivatives) to assess potential as imaging probes .
- Receptor Binding Assays : Screen for affinity to targets like cannabinoid receptors using radioligand displacement techniques .
- Anticancer Activity : Test cytotoxicity via MTT assays, as demonstrated for tetrazole-functionalized benzo[b]thiophenes in cancer cell lines .
Data-Driven Challenges
Q. What strategies mitigate low yields in the Pd-catalyzed synthesis of bulky 2-substituted benzo[b]thiophenes?
- Steric Mitigation : Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning and favor mono-substitution .
- Microwave Assistance : Accelerate reaction kinetics, reducing decomposition risks for heat-sensitive substrates.
- Substrate Pre-activation : Introduce electron-withdrawing groups (e.g., NO₂) on aryl halides to enhance reactivity .
Q. How do electronic properties of substituents influence the photophysical behavior of this compound?
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase fluorescence intensity by stabilizing excited states. Derivatives with methoxy groups exhibit red-shifted emission .
- Electron-Withdrawing Groups (e.g., -CN, -NO₂) : Quench fluorescence but enhance thermal stability, useful for materials science applications .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
